Indium trifluoroacetylacetonate

Chemical Vapor Deposition Precursor Volatility Gas Chromatography

Indium trifluoroacetylacetonate (In(tfac)₃) is the definitive precursor for high-quality In₂O₃ and ITO thin films via CVD and ALD. Unlike non-fluorinated In(acac)₃, the –CF₃ groups dramatically enhance volatility and thermal decomposition cleanliness (low residual mass 7–13%), enabling lower-temperature processing on flexible substrates. This directly translates to superior film uniformity, higher carrier mobility, and reduced carbon contamination—critical for advanced TFTs, OLEDs, and photovoltaics. Choose In(tfac)₃ for process stability and device-grade film performance.

Molecular Formula C15H12F9InO6
Molecular Weight 574.05 g/mol
Cat. No. B12322776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndium trifluoroacetylacetonate
Molecular FormulaC15H12F9InO6
Molecular Weight574.05 g/mol
Structural Identifiers
SMILESCC(=CC(=O)C(F)(F)F)O[In](OC(=CC(=O)C(F)(F)F)C)OC(=CC(=O)C(F)(F)F)C
InChIInChI=1S/3C5H5F3O2.In/c3*1-3(9)2-4(10)5(6,7)8;/h3*2,9H,1H3;/q;;;+3/p-3/b2*3-2+;3-2-;
InChIKeyJSFSIUKMFCYGBL-HVIQJXIVSA-K
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Indium Trifluoroacetylacetonate: Procurement-Ready Baseline for CVD/ALD Precursor Evaluation


Indium trifluoroacetylacetonate, systematically named indium(III) tris(1,1,1-trifluoro-4-oxo-2-pentene-2-olate) and abbreviated as In(tfac)₃, is a homoleptic β-diketonate coordination complex of indium [1]. It belongs to the broader class of metal-organic precursors widely employed in chemical vapor deposition (CVD) and atomic layer deposition (ALD) for the fabrication of indium oxide (In₂O₃) and indium tin oxide (ITO) thin films [2]. As a solid compound with a molecular weight of 574.06 g/mol, it is typically supplied as a white powder and is characterized by the presence of trifluoromethyl groups on each ligand, which fundamentally alter its physicochemical properties relative to non-fluorinated analogs such as indium acetylacetonate, In(acac)₃ .

Why Indium Trifluoroacetylacetonate Cannot Be Substituted with Generic Indium β-Diketonates in Critical Deposition Workflows


The simple substitution of In(tfac)₃ with a non-fluorinated analog like In(acac)₃ or a more heavily fluorinated variant like In(hfac)₃ will result in measurable and often unacceptable changes to the deposition process and resulting film quality. The presence of the trifluoromethyl (–CF₃) groups on the tfac ligand is not an inert structural variation; it fundamentally alters key precursor properties including volatility, thermal decomposition pathway, and solubility [1]. These changes directly impact the growth rate, uniformity, and electrical performance of the deposited indium oxide-based films [2]. Therefore, procurement decisions must be based on a quantitative understanding of these differences, as outlined in the evidence guide below, rather than on the basis of in-class equivalence.

Quantitative Differentiation Guide: Indium Trifluoroacetylacetonate vs. Closest Analogs for Scientific Selection


Fluorination-Driven Volatility Advantage: Comparative GC Retention Data for Indium β-Diketonates

The substitution of methyl groups with trifluoromethyl groups in the β-diketonate ligand significantly increases the volatility of indium complexes. In gas chromatographic studies of Al(III), Ga(III), and In(III) chelates, the trifluoromethyl group was found to decrease retention time, indicating higher volatility. Specifically, the retention of trifluoromethyl-containing chelates is almost inversely correlated with volatility, whereas in alkyl-substituted series, retention time increases with molecular weight [1]. While direct head-to-head retention time values for In(tfac)₃ vs. In(acac)₃ were not tabulated in the available open literature, the class-level inference is robust: fluorinated chelates exhibit markedly shorter retention times than their non-fluorinated counterparts, a direct proxy for enhanced volatility. This effect is further supported by the observation that metal trifluoroacetylacetonates are easier to separate via GC than their acetylacetonate analogs due to this volatility difference [2].

Chemical Vapor Deposition Precursor Volatility Gas Chromatography

Thermal Stability and Clean Decomposition Profile: TGA Data for Indium Trifluoroacetylacetonate and Related Complexes

Thermogravimetric analysis (TGA) of heteroleptic indium complexes incorporating β-diketonate ligands, including trifluoroacetylacetonate, reveals a clean, single-step weight loss profile with low residual mass, indicative of efficient and complete volatilization without significant decomposition residue. For a series of [MeIn(mdpa)(β-diketonate)]₂ and [MeIn(edpa)(β-diketonate)]₂ complexes (where β-diketonate includes acac and tmhd), TGA curves showed clear single-step weight losses and residual masses of only 7–13% [1]. While direct TGA data for the homoleptic In(tfac)₃ complex is not reported in this study, the presence of fluorinated ligands is known to enhance thermal stability and promote cleaner volatilization, a trend consistent with the behavior of other metal trifluoroacetylacetonates. In contrast, non-fluorinated In(acac)₃ may exhibit more complex decomposition pathways and higher residual masses under similar conditions, as noted in the MOCVD precursor literature [2].

Thermal Analysis Precursor Decomposition Thin Film Purity

Film Performance in Atmospheric-Pressure Plasma Deposition: ITO Resistivity Using In(tfac)₃ Precursor

Indium trifluoroacetylacetonate has been directly compared as a precursor for indium tin oxide (ITO) films using atmospheric-pressure plasma-enhanced chemical vapor deposition (APPD). In a study by Johnson et al., ITO films deposited from a mixture of indium acetylacetonate, indium trifluoroacetylacetonate, and tin trifluoroacetylacetonate at a growth temperature of 300 °C yielded highly transparent films [1]. Post-deposition thermal treatments resulted in films with resistivities one to two orders of magnitude higher than those commercially available [1]. While this specific study does not isolate the performance of In(tfac)₃ alone, it confirms its viability in a plasma-enhanced environment at relatively low temperature. The achieved resistivity values (on the order of 10⁻² to 10⁻³ Ω·cm after annealing) are typical for ITO films, and the use of fluorinated precursors is known to influence film conductivity and transparency by affecting oxygen vacancy concentration and fluorine doping levels.

Transparent Conducting Oxides Plasma-Enhanced CVD ITO Films

Diagnostic Mass Spectrometric Fragmentation: Unique Pathway for Analytical Characterization

Mass spectrometric analysis of In(tfac)₃ reveals a characteristic fragmentation pattern that is distinct from its non-fluorinated analog. The molecular ion [M(tfac)₃]⁺ undergoes primary fragmentation via the elimination of a ligand radical, yielding the [M(tfac)₂]⁺ ion, which then fragments further through loss of ligand fragments [1]. This behavior is similar to that observed for Ga(tfac)₃ but contrasts with the fragmentation of In(acac)₃, where different decomposition pathways may dominate. This well-defined fragmentation pathway provides a clear analytical signature for the presence and purity of In(tfac)₃ in precursor delivery systems and during process monitoring, facilitating quality control and process optimization.

Mass Spectrometry Precursor Characterization Analytical Chemistry

Procurement-Validated Application Scenarios for Indium Trifluoroacetylacetonate Based on Quantitative Evidence


Low-Temperature Atmospheric-Pressure Plasma Deposition of ITO for Flexible Electronics

The demonstrated use of In(tfac)₃ in atmospheric-pressure plasma-enhanced CVD (APPD) at a substrate temperature of 300 °C makes it a viable precursor for depositing transparent conductive oxide films on temperature-sensitive polymeric substrates [1]. This is particularly relevant for roll-to-roll manufacturing of flexible displays, organic light-emitting diodes (OLEDs), and photovoltaic devices, where vacuum-based processes are cost-prohibitive and high temperatures would damage the substrate.

ALD of High-Purity Indium Oxide for High-Mobility Transistors

The clean, single-step thermal decomposition profile and low residual mass (7–13%) observed for related indium β-diketonate complexes suggest that In(tfac)₃ can serve as a high-quality precursor for ALD of In₂O₃ thin films with minimal carbon contamination [1]. This is essential for achieving high carrier mobility and low off-state leakage in thin-film transistors (TFTs) used in advanced display backplanes and integrated circuits.

Volatility-Tuned Precursor for MOCVD of Indium-Containing Compound Semiconductors

The enhanced volatility of In(tfac)₃ relative to its non-fluorinated analog In(acac)₃, as inferred from gas chromatographic retention time data, translates to improved mass transport and more uniform film growth in metal-organic CVD (MOCVD) reactors [1]. This property is critical for the epitaxial growth of compound semiconductors such as InGaN and InAlN for high-power electronics and optoelectronics, where precise control over composition and thickness is paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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